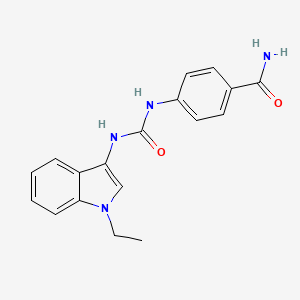
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . Compounds with an indole nucleus, similar to the one present in 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, have shown inhibitory activity against influenza A and other viruses . The indole moiety’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Properties
Indole derivatives, including those with structures akin to 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, have been evaluated for their anti-inflammatory properties. These compounds have shown promise in in vivo studies for reducing inflammation, which is crucial in the treatment of various chronic diseases .
Anticancer Potential
The indole core is a prevalent feature in many synthetic drug molecules due to its biological activity. Research has indicated that indole derivatives can be effective in the treatment of cancer cells . The structural similarity of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide to these bioactive compounds suggests potential applications in cancer therapy .
Antimicrobial Efficacy
Indole derivatives have been recognized for their antimicrobial efficacy . Studies have shown that compounds with an indole scaffold can be potent against a broad range of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis . This suggests that 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide could be explored for its antimicrobial applications.
Antidiabetic Activity
The indole nucleus has been found in various compounds with antidiabetic activity . These compounds can play a role in managing blood sugar levels and treating diabetes. The structural features of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide may offer a foundation for developing new antidiabetic medications .
Antitubercular Activity
Indole derivatives have also been investigated for their antitubercular activity . Compounds derived from indole have been tested against various strains of Mycobacterium, showing promising results in vitro. This highlights the potential of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide in the development of new treatments for tuberculosis .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects of these pathway alterations would likely be diverse and dependent on the specific biological activity being exerted.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-[(1-ethylindol-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHTXMAQVCRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

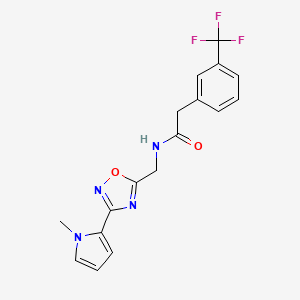
![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)
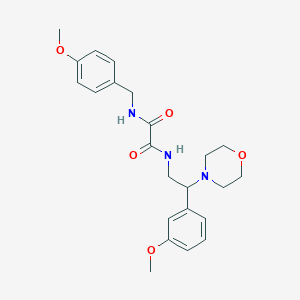
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2942466.png)
![N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2942467.png)
![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)
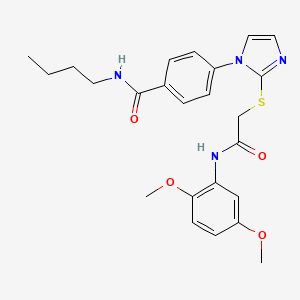
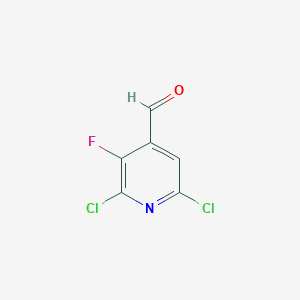
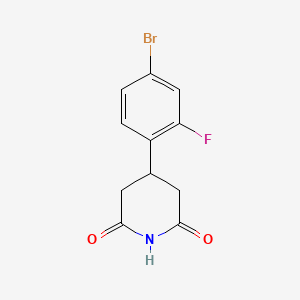
![N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide](/img/structure/B2942472.png)
![5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2942473.png)
![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)